Cas no 1109791-90-3 (3-Bromo-4-methoxyphenylboronic acid)

3-Bromo-4-methoxyphenylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its bromo and methoxy substituents enhance reactivity and selectivity, making it valuable for constructing complex aromatic frameworks. The compound exhibits good stability under standard conditions and is compatible with a range of catalysts and solvents. Its high purity and consistent performance ensure reliable results in pharmaceutical, agrochemical, and materials science applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups further expands its utility in designing tailored molecular structures.
3-Bromo-4-methoxyphenylboronic acid structure
1109791-90-3 structure
Product name:3-Bromo-4-methoxyphenylboronic acid
CAS No:1109791-90-3
MF:C7H8BBrO3
Molecular Weight:230.851621627808
MDL:MFCD22491247
CID:4680240

3-Bromo-4-methoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-bromo-4-methoxyphenylboronic acid
    • (3-Bromo-4-methoxyphenyl)boronic acid
    • 3-Bromo-4-methoxyphenylboronic acid
    • MDL: MFCD22491247
    • インチ: 1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
    • InChIKey: LTFQTEKWUJUYEN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(B(O)O)C=CC=1OC

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • トポロジー分子極性表面積: 49.7

3-Bromo-4-methoxyphenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB517027-1 g
3-Bromo-4-methoxyphenylboronic acid
1109791-90-3
1g
€666.90 2023-04-17
abcr
AB517027-500 mg
3-Bromo-4-methoxyphenylboronic acid
1109791-90-3
500MG
€490.40 2023-04-17
Chemenu
CM204921-1g
(3-Bromo-4-methoxyphenyl)boronic acid
1109791-90-3 97%
1g
$559 2021-06-16
Ambeed
A918319-1g
(3-Bromo-4-methoxyphenyl)boronic acid
1109791-90-3 97%
1g
$582.0 2024-04-26
A2B Chem LLC
AJ74784-250mg
(3-Bromo-4-methoxyphenyl)boronic acid
1109791-90-3 97%
250mg
$219.00 2024-04-20
A2B Chem LLC
AJ74784-500mg
(3-Bromo-4-methoxyphenyl)boronic acid
1109791-90-3 97%
500mg
$298.00 2024-04-20
abcr
AB517027-250mg
3-Bromo-4-methoxyphenylboronic acid; .
1109791-90-3
250mg
€277.80 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1260274-1g
3-Bromo-4-methoxyphenylboronic acid
1109791-90-3 97%
1g
¥5467.00 2024-08-09
eNovation Chemicals LLC
Y0999749-1g
(3-bromo-4-methoxyphenyl)boronic acid
1109791-90-3 95%
1g
$700 2024-08-02
A2B Chem LLC
AJ74784-5g
(3-Bromo-4-methoxyphenyl)boronic acid
1109791-90-3 97%
5g
$1347.00 2024-04-20

3-Bromo-4-methoxyphenylboronic acid 関連文献

3-Bromo-4-methoxyphenylboronic acidに関する追加情報

3-Bromo-4-Methoxyphenylboronic Acid: A Comprehensive Overview

3-Bromo-4-methoxyphenylboronic acid, with the CAS number 1109791-90-3, is a versatile compound that has garnered significant attention in the fields of organic synthesis, drug discovery, and materials science. This compound is a derivative of phenylboronic acid, featuring a bromine atom at the 3-position and a methoxy group at the 4-position on the aromatic ring. Its unique structure endows it with reactivity that makes it a valuable building block in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

The synthesis of 3-bromo-4-methoxyphenylboronic acid typically involves multi-step processes, often starting from bromobenzene derivatives or through directed metallation strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have explored the use of palladium catalysts to facilitate the coupling reactions, which has significantly improved the yield and quality of this compound.

In terms of applications, 3-bromo-4-methoxyphenylboronic acid is widely used in the construction of biaryl compounds, which are critical intermediates in pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions with aryl halides has made it indispensable in the synthesis of complex molecules with high structural diversity. For example, it has been employed in the development of novel kinase inhibitors and GPCR modulators, showcasing its potential in drug discovery.

Recent studies have also highlighted the role of 3-bromo-4-methoxyphenylboronic acid in materials science, particularly in the synthesis of organic semiconductors and optoelectronic materials. By incorporating this compound into conjugated systems, researchers have achieved enhanced charge transport properties and improved device performance in organic light-emitting diodes (OLEDs) and solar cells.

The structural versatility of 3-bromo-4-methoxyphenylboronic acid is further exemplified by its use in click chemistry and other modular assembly strategies. These approaches allow for rapid prototyping of new compounds, accelerating the discovery process in both academia and industry. Moreover, its compatibility with various functional groups makes it a preferred choice for constructing libraries of compounds for high-throughput screening.

In conclusion, 3-bromo-4-methoxyphenylboronic acid, CAS number 1109791-90-3, stands as a pivotal compound in modern chemical research. Its applications span across multiple disciplines, driven by continuous advancements in synthetic methodologies and its inherent reactivity. As research progresses, this compound is expected to play an even more prominent role in developing innovative solutions across diverse fields.

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